Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate
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Overview
Description
Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate is a complex organic compound. It is used in the synthesis of semaglutide, a long-acting GLP-1 analog developed by Novo Nordisk . The compound is part of a larger class of molecules known as imidazoles, which are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate involves a series of steps. The first step involves coupling Gly to a resin by solid phase synthesis to obtain Gly-resin . The Gly-resin is then successively coupled to an amino acid according to the sequence of Semaglutide by sequential coupling . The process also involves the use of Fmoc-Lys (Alloc) -OH as raw material, Pd (PPh3) 4 is selected and deprotected .Molecular Structure Analysis
The molecular structure of Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate is complex. It is part of the larger class of imidazole compounds, which are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . The compound also contains a tert-butyl group, an amino group, and a propanoate group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate are complex and involve several steps. These include the coupling of Gly to a resin by solid phase synthesis, followed by successive coupling to an amino acid according to the sequence of Semaglutide . The process also involves the use of Fmoc-Lys (Alloc) -OH as raw material, Pd (PPh3) 4 is selected and deprotected .Scientific Research Applications
Environmental Impact and Degradation
- Research on "ethyl tert-butyl ether (ETBE)" in soil and groundwater reveals that microorganisms capable of degrading ETBE have been identified, suggesting potential bioremediation applications for related tert-butyl compounds. The presence of co-contaminants may either limit or enhance the biodegradation process of these compounds (Thornton et al., 2020).
Synthesis and Applications
- A review on the synthetic applications of "tert-butanesulfinamide" highlights its use as a chiral auxiliary in the stereoselective synthesis of amines and N-heterocycles. This illustrates the utility of tert-butyl based compounds in facilitating the production of structurally diverse molecules with potential applications in drug development and other fields (Philip et al., 2020).
Mechanism of Action
Target of Action
H-His(trt)-OtBu, also known as (S)-tert-Butyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate, Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate, or H-His(1-Trt)-OtBu, is a derivative of the amino acid histidine
Mode of Action
It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
It is known that amino acid derivatives can influence various physiological activities, including the secretion of anabolic hormones and mental performance during stress-related tasks .
properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19,30H2,1-3H3/t26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLIDDXLXQZXMR-SANMLTNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate |
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